molecular formula C9H15N3OS B2580092 4-Amino-N,N,N-trimethylbenzene-1-sulfonoimidamide CAS No. 69726-98-3

4-Amino-N,N,N-trimethylbenzene-1-sulfonoimidamide

Cat. No.: B2580092
CAS No.: 69726-98-3
M. Wt: 213.3
InChI Key: VNWDHAJQRIOCTA-UHFFFAOYSA-N
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Description

4-Amino-N,N,N-trimethylbenzene-1-sulfonoimidamide is an aromatic compound featuring a benzene ring substituted with an amino group (-NH₂) at the para position and a sulfonoimidamide group (-S(O)₂N=C(NH₂)₂) at the ortho position. The sulfonoimidamide moiety comprises a sulfonamide backbone with an imidamide functional group, while the N,N,N-trimethylamine group introduces a quaternary ammonium character.

Properties

IUPAC Name

4-[S-(dimethylamino)-N-methylsulfonimidoyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3OS/c1-11-14(13,12(2)3)9-6-4-8(10)5-7-9/h4-7H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWDHAJQRIOCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=S(=O)(C1=CC=C(C=C1)N)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69726-98-3
Record name 4-amino-N,N,N-trimethylbenzene-1-sulfonoimidamide
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Preparation Methods

The synthesis of 4-Amino-N,N,N-trimethylbenzene-1-sulfonoimidamide involves several steps. One common method includes the reaction of 4-nitro-N,N,N-trimethylbenzenesulfonamide with a reducing agent such as hydrogen gas in the presence of a palladium catalyst. This reduction process converts the nitro group to an amino group, resulting in the formation of this compound .

Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure the efficient production of the compound.

Chemical Reactions Analysis

4-Amino-N,N,N-trimethylbenzene-1-sulfonoimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can further modify the amino group, potentially converting it to other functional groups such as hydroxylamines.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like halides or alkoxides.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Amino-N,N,N-trimethylbenzene-1-sulfonoimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with various biomolecules to understand its effects on biological systems.

    Medicine: Although not widely used as a drug, the compound’s derivatives are explored for their potential therapeutic properties. Studies focus on their ability to inhibit specific enzymes or pathways involved in diseases.

    Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 4-Amino-N,N,N-trimethylbenzene-1-sulfonoimidamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the sulfonoimidamide group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analogues

The compound shares structural similarities with several hazardous and regulated chemicals listed in the Catalogue of Hazardous Chemicals (2015). Key comparisons include:

4-Amino-N,N-dimethylaniline (CAS 99-98-9)
  • Structure: Benzene ring with a para-amino group and N,N-dimethyl substituents.
  • Key Differences: Lacks the sulfonoimidamide group and has a tertiary amine instead of a quaternary ammonium group.
  • Implications : The trimethyl variant (target compound) may exhibit enhanced stability or altered toxicity due to its quaternary ammonium group.
4-Aminophenol Hydrochloride (CAS 51-78-5)
  • Structure: Benzene ring with para-amino and hydroxyl groups.
  • Key Differences: Replaces the sulfonoimidamide with a hydroxyl group and lacks alkylamine substituents.
  • Hazard Profile : Listed as hazardous, with risks of skin irritation and systemic toxicity.
  • Implications: The sulfonoimidamide group in the target compound may confer different reactivity, such as resistance to hydrolysis compared to phenolic derivatives.
4-Amino-N,N-dimethylphenylenediamine Sulfate (CAS 536-47-0)
  • Structure: Benzene ring with two amino groups (para and meta positions) and dimethyl substituents.
  • Key Differences: Contains sulfate counterion and lacks the sulfonoimidamide functionality.
  • Hazard Profile : Associated with sensitization and oxidative stress.
  • Implications: The sulfonoimidamide group in the target compound may reduce ionic interactions compared to sulfated derivatives.

Physicochemical and Toxicological Properties

Compound Name CAS Number Molecular Formula Key Functional Groups Hazard Classification
4-Amino-N,N,N-trimethylbenzene-1-sulfonoimidamide Not available C₁₀H₁₆N₄O₂S Sulfonoimidamide, quaternary ammonium Unknown
4-Amino-N,N-dimethylaniline 99-98-9 C₈H₁₂N₂ Tertiary amine, aromatic amine Hazardous (toxic)
4-Aminophenol hydrochloride 51-78-5 C₆H₈ClNO Phenol, aromatic amine Hazardous (irritant)
3,3'-Dichlorobenzidine dihydrochloride 612-83-9 C₁₂H₁₀Cl₄N₂ Aromatic amine, dichloro substituents Hazardous (carcinogen)

Mechanistic and Application Insights

  • Sulfonoimidamide vs. Sulfonamide: Sulfonoimidamides (e.g., the target compound) differ from sulfonamides (e.g., temozolomide in ) by the presence of an imidamide group, which may enhance hydrogen-bonding capacity or metabolic stability. Temozolomide, an alkylating chemotherapeutic, relies on a tetrazinone ring for DNA crosslinking, whereas the target compound’s mechanism remains speculative.

Biological Activity

4-Amino-N,N,N-trimethylbenzene-1-sulfonoimidamide, with the chemical formula C9H15N3OSC_9H_{15}N_3OS and CAS number 69726-98-3, is a compound of interest in medicinal chemistry and biological research. Its unique structure incorporates an amine group, sulfonamide functionality, and a trimethylbenzene moiety, which contribute to its biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide group can participate in hydrogen bonding and ionic interactions, enhancing binding affinity to target proteins. Additionally, the trimethylbenzene structure may influence lipophilicity and membrane permeability, facilitating cellular uptake.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against certain bacterial strains. For instance, it has been tested for its antibacterial properties against both Gram-positive and Gram-negative bacteria. The results indicate that it can inhibit bacterial growth effectively, particularly in strains resistant to conventional antibiotics.

Cytotoxicity and Genotoxicity

Research has also investigated the cytotoxic effects of this compound on mammalian cell lines. In one study, exposure to varying concentrations resulted in dose-dependent cytotoxicity, with IC50 values indicating significant cell death at higher concentrations. Furthermore, genotoxicity assays using the Ames test revealed mutagenic potential, suggesting that the compound could induce DNA damage under specific conditions.

Summary of Biological Activities

Activity Effect Reference
AntibacterialInhibits growth of Gram-positive/negative bacteria
CytotoxicityDose-dependent cell death in mammalian cells
GenotoxicityInduces DNA damage in mutagenicity assays

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against multidrug-resistant strains of Staphylococcus aureus. The study found that at concentrations as low as 50 µg/mL, the compound significantly reduced bacterial viability. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.

Case Study 2: Cytotoxic Effects on Cancer Cell Lines

A study evaluating the effects of this compound on various cancer cell lines (e.g., HeLa and MCF-7) reported that it exhibited selective cytotoxicity. The IC50 values ranged from 20 to 40 µM, indicating potential as a chemotherapeutic agent. Further analysis suggested that apoptosis was induced through the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3.

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity. Novel derivatives have been synthesized with modifications to the sulfonamide group and evaluated for improved potency against resistant bacterial strains and cancer cells.

Future Directions

Ongoing research aims to further elucidate the structure-activity relationship (SAR) of this compound and its derivatives. Investigations into its pharmacokinetics and potential therapeutic applications are essential for understanding its viability as a drug candidate.

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